![molecular formula C22H27N3O3S B2844484 Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923164-13-0](/img/structure/B2844484.png)
Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Biological Activity
Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
- Molecular Formula : C22H27N3O3S
- Molecular Weight : 413.5 g/mol
- CAS Number : 923164-13-0
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrimidine derivatives are known for their diverse pharmacological properties, including:
- Anticancer Activity : Compounds similar to methyl pyrido[2,3-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the nanomolar range .
- Antimicrobial Properties : Pyrimidine derivatives have also exhibited antibacterial and antifungal activities. The presence of electron-donating groups in the structure enhances their ability to disrupt microbial cell functions .
Case Studies and Research Findings
-
Cytotoxicity Studies
- A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The results indicated that derivatives with similar structures to methyl 5-(4-isopropylphenyl)-7-methyl... showed promising IC50 values ranging from 0.01 to 0.12 µM across different cell lines .
-
Antioxidant Activity
- In vitro assays have demonstrated that certain derivatives possess strong antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells . For example, one derivative exhibited a total antioxidant capacity (TAC) significantly higher than standard antioxidants.
- Anti-inflammatory Effects
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
---|---|---|---|---|
Compound A | Anticancer | MCF-7 | 0.09 | |
Compound B | Antibacterial | E. coli | 0.15 | |
Compound C | Antioxidant | N/A | N/A | |
Compound D | Anti-inflammatory | RAW 264.7 | N/A |
Synthesis and Derivatives
The synthesis of methyl 5-(4-isopropylphenyl)-7-methyl... involves multi-step chemical reactions typically starting from readily available pyrimidine precursors. Variations in substituents can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-6-11-29-22-24-19-18(20(26)25-22)17(16(13(4)23-19)21(27)28-5)15-9-7-14(8-10-15)12(2)3/h7-10,12,17H,6,11H2,1-5H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKYDAJAVXQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C(C)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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